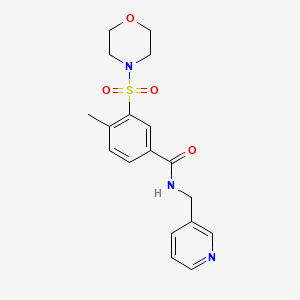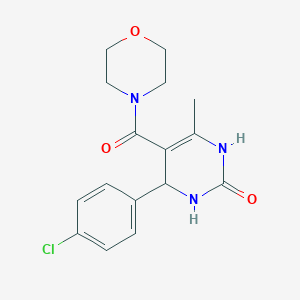
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been shown to exhibit promising results in various studies, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of the enzyme PARP-1, which is involved in DNA repair. Inhibition of this enzyme leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its specificity for PARP-1 inhibition. However, a limitation of this compound is its potential toxicity, which can affect the viability of cells.
Future Directions
There are several future directions for the study of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide. One potential direction is the development of new derivatives of this compound that exhibit improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, the development of new methods for the synthesis of this compound can also be explored.
Synthesis Methods
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with morpholine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with pyridine-3-carboxaldehyde to form the final product.
Scientific Research Applications
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-4-5-16(18(22)20-13-15-3-2-6-19-12-15)11-17(14)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIRMJLYLWSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)

![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)